

An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG4-OH**

Cat. No.: **B15543230**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG4-OH**, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, a representative synthesis protocol, methods for its characterization, and key applications with experimental workflows.

Core Properties of Biotin-PEG4-OH

Biotin-PEG4-OH is a versatile molecule that integrates a biotin moiety for high-affinity binding to avidin and streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group for further chemical modification. The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal tool for various bioconjugation applications.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

Property	Value
Molecular Formula	C ₁₈ H ₃₃ N ₃ O ₆ S ^[3]
Molecular Weight	419.54 g/mol ^[3]
CAS Number	1217609-84-1 ^[4]
Appearance	Waxy Solid ^[3]
Purity	≥95% ^[5]
Solubility	Soluble in water and DMSO ^[6]
Storage Conditions	-18°C for long-term storage, protected from light ^[3]

Synthesis and Characterization

The synthesis of **Biotin-PEG4-OH** involves the coupling of an activated biotin derivative with a suitable PEG4 linker. A representative synthesis is outlined below.

Experimental Protocols

1. Representative Synthesis of **Biotin-PEG4-OH**

This protocol describes a common method for synthesizing **Biotin-PEG4-OH** by reacting an N-hydroxysuccinimide (NHS) ester of biotin with an amino-PEG4-alcohol.

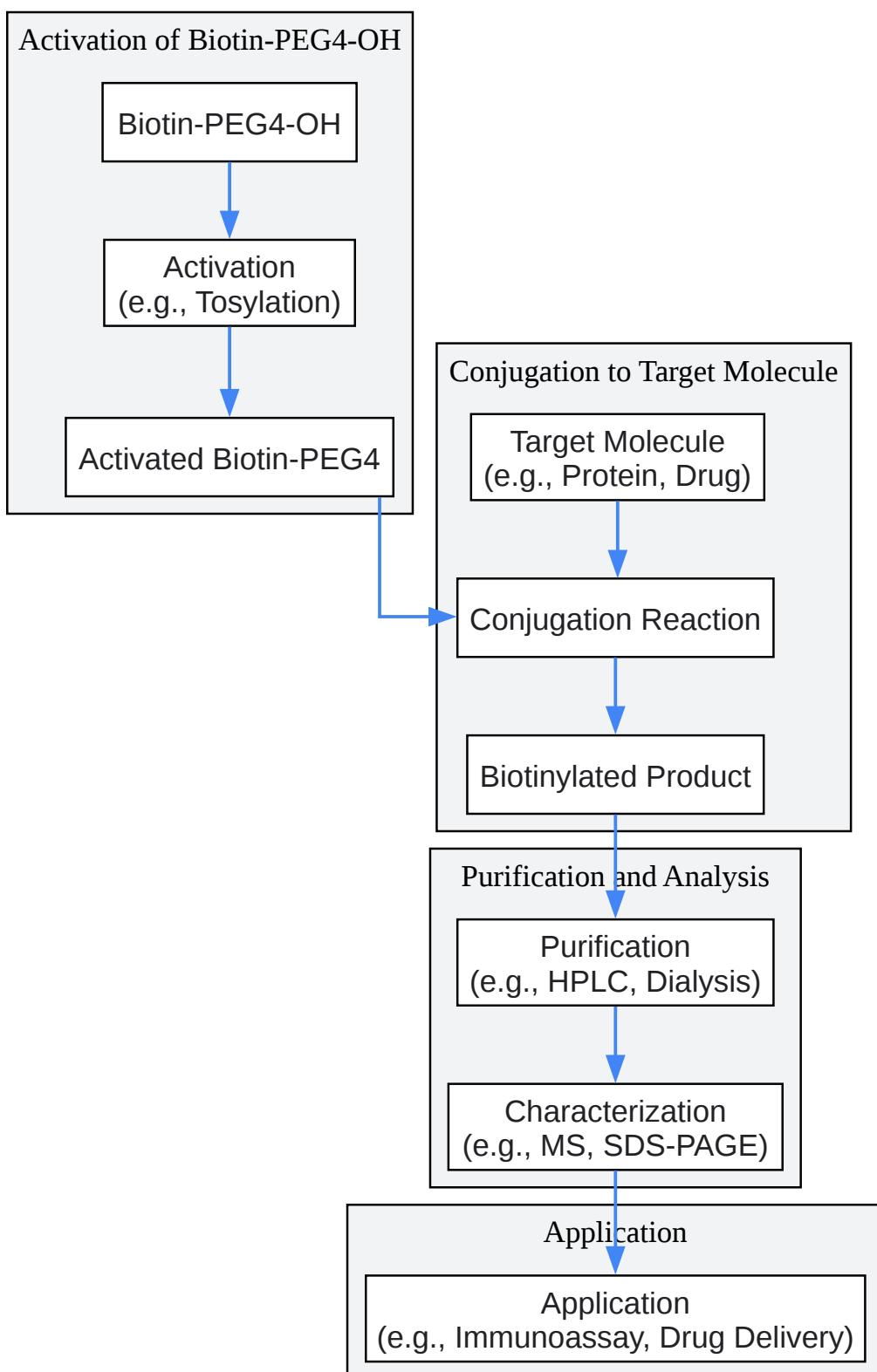
- Materials:
 - Biotin-NHS ester
 - Amino-PEG4-OH
 - Anhydrous Dimethylformamide (DMF)
 - Triethylamine (TEA)
 - Diethyl ether

- Brine solution
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve Biotin-NHS ester in anhydrous DMF.
 - In a separate flask, dissolve Amino-PEG4-OH in anhydrous DMF and add triethylamine.
 - Slowly add the Biotin-NHS ester solution to the Amino-PEG4-OH solution with constant stirring.
 - Allow the reaction to proceed at room temperature overnight under an inert atmosphere.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with a brine solution and extract the product with a suitable organic solvent like dichloromethane.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product using silica gel column chromatography to obtain pure **Biotin-PEG4-OH**.

2. Quality Control and Characterization

The purity and identity of the synthesized **Biotin-PEG4-OH** should be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is typically used.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) will show characteristic peaks for the biotin and PEG moieties.


- Mass Spectrometry (MS): To verify the molecular weight. Electrospray ionization (ESI) mass spectrometry is commonly used and should show a major peak corresponding to the $[M+H]^+$ or $[M+Na]^+$ ion of **Biotin-PEG4-OH**.

Applications and Experimental Workflows

Biotin-PEG4-OH is a valuable tool in various research and development areas, including bioconjugation, drug delivery, and diagnostic assays.^{[1][2]} The terminal hydroxyl group can be further functionalized to attach drugs, imaging agents, or other molecules of interest.

Experimental Workflow: Biotinylation of a Target Molecule

The following diagram illustrates a general workflow for the biotinylation of a target molecule using **Biotin-PEG4-OH**, which first needs to be activated, for example, by conversion to a more reactive species like a tosylate or by reacting its hydroxyl group with an activating agent to facilitate coupling to the target.

[Click to download full resolution via product page](#)

Caption: Workflow for the biotinylation of a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Biotin-PEG4-OH [smolecule.com]
- 2. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. Biotin-PEG4-alcohol | 1217609-84-1 | SYB60984 | Biosynth [biosynth.com]
- 5. calpaclab.com [calpaclab.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543230#molecular-weight-and-formula-of-biotin-peg4-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com